N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Catalog No.
S2886334
CAS No.
1795442-57-7
M.F
C17H17ClN2O5S
M. Wt
396.84
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-o...

CAS Number

1795442-57-7

Product Name

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide

Molecular Formula

C17H17ClN2O5S

Molecular Weight

396.84

InChI

InChI=1S/C17H17ClN2O5S/c1-20-14-9-11(7-8-15(14)25-17(20)21)26(22,23)19-10-16(24-2)12-5-3-4-6-13(12)18/h3-9,16,19H,10H2,1-2H3

InChI Key

SHDHDXRQEKRPTG-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CC=CC=C3Cl)OC)OC1=O

solubility

not available

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]oxazole moiety and a sulfonamide group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. Its molecular formula is C16H18ClN2O4SC_{16}H_{18}ClN_{2}O_{4}S, and it has a molecular weight of approximately 396.8 g/mol .

The compound features several functional groups that contribute to its reactivity and biological properties, including a chlorophenyl group, a methoxyethyl side chain, and a sulfonamide linkage. The presence of the oxazole ring enhances its stability and may influence its interaction with biological targets.

Typical of sulfonamides and oxazole derivatives. Some notable reactions include:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
  • Condensation Reactions: The compound can react with amines to form amides, expanding its utility in synthetic chemistry.

Research indicates that N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide exhibits significant biological activity, particularly in the context of cancer research. It has been investigated for its potential as an inhibitor of specific enzymes involved in tumor growth and proliferation. The mechanism of action is believed to involve inhibition of proliferating cell nuclear antigen (PCNA), which plays a critical role in DNA replication and repair.

Additionally, preliminary studies suggest that this compound may possess antimicrobial properties, although further research is necessary to fully elucidate its spectrum of activity against various pathogens.

The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multi-step organic reactions:

  • Formation of the Oxazole Ring: Starting materials containing appropriate carbonyl and nitrogen sources are reacted under acidic or basic conditions to form the oxazole ring.
  • Sulfonamide Formation: The oxazole derivative is then treated with sulfonyl chloride in the presence of a base to introduce the sulfonamide functionality.
  • Alkylation: Finally, the chlorophenyl and methoxyethyl groups can be introduced through alkylation reactions using suitable alkyl halides or other electrophiles .

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has several applications:

  • Medicinal Chemistry: It is explored as a potential therapeutic agent in cancer treatment due to its inhibitory effects on PCNA.
  • Chemical Research: This compound serves as a building block for the synthesis of more complex organic molecules.
  • Biological Studies: It is utilized in research aimed at understanding enzyme mechanisms and developing new drugs targeting specific biological pathways.

Studies on the interactions of N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide with biological targets are ongoing. Initial findings suggest that it may interact with several proteins involved in cell cycle regulation and DNA repair processes. Further investigation into its binding affinity and specificity for these targets will be crucial for assessing its therapeutic potential.

Several compounds share structural similarities with N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
N-[4-(4-chlorophenyl)phenyl]-sulfonamideContains a sulfonamide groupPotential anti-inflammatory properties
4-Chloro-N-(4-methoxyphenyl)benzamideSimilar aromatic systemsInvestigated for antitumor activity
1-(4-Chloroanilino)-1-cyclopropylmethanamineFeatures an aniline structureKnown for its neuroprotective effects

These compounds exhibit varying degrees of biological activity and structural diversity but share common functional groups that may influence their pharmacological profiles. The unique combination of the benzo[d]oxazole core and sulfonamide functionality in N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide distinguishes it from these similar compounds, potentially offering unique therapeutic avenues .

XLogP3

2.3

Dates

Last modified: 08-17-2023

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